![molecular formula C19H12Cl2F2N2O2 B2563218 1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide CAS No. 339008-61-6](/img/structure/B2563218.png)
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide
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Overview
Description
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.21. The purity is usually 95%.
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Scientific Research Applications
Herbicide Synthesis: Sulfentrazone Precursor
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: serves as a crucial intermediate in the synthesis of the herbicide Sulfentrazone . This herbicide, developed by FMC in the United States, effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The compound’s nitration process is essential for producing Sulfentrazone, which plays a vital role in modern agriculture .
Continuous Flow Microreactors for Nitration
Traditionally, batch reactors required large amounts of sulfuric acid for the nitration of this compound, resulting in substantial waste acid. However, continuous flow microreactors have revolutionized the process. By precisely controlling reaction temperature and residence time, these microreactors enhance liquid-liquid mass transfer efficiency, leading to improved yields and reduced waste. The activation energy for the nitration reaction is approximately 40.204 kJ/mol .
Radical Synthesis: (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl Radical
Through a five-stage reaction sequence, researchers have prepared the radical (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl . This compound’s structure was confirmed using 1H NMR spectra, contributing to our understanding of radical chemistry .
Pyrazole Derivatives: Vilsmeier-Haack Reaction
Researchers have synthesized novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. These compounds exhibit diverse properties and have been characterized through elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography .
Propenone Derivative: Crystallographic Investigation
The compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been prepared and characterized using single crystal diffraction. Theoretical and experimental studies reveal its properties and confirm its structure .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and proteins, contributing to their biological and clinical applications .
Biochemical Pathways
Compounds with similar structures have been known to influence various biological activities, which suggests that this compound may also interact with multiple biochemical pathways .
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N2O2/c20-14-2-1-3-15(21)13(14)10-25-9-11(4-7-18(25)26)19(27)24-17-6-5-12(22)8-16(17)23/h1-9H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYBEGOWIRNBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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